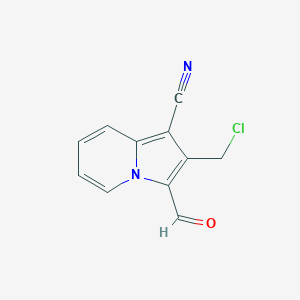

2-(Chloromethyl)-3-formylindolizine-1-carbonitrile

Description

Historical Context of Indolizine Chemistry

The foundation of indolizine chemistry traces back to 1890 when Italian chemist Angeli first reported the preparation of an imine-anhydride derivative of pyrroylpyruvic acid and proposed the name "pyrindole" for the completely unsaturated parent base. This pioneering work established the initial recognition of the indolizine structural framework, though the actual synthesis of the parent compound remained elusive for more than two decades. The breakthrough came in 1912 when Scholtz accomplished the first successful synthesis of indolizine by treating 2-methylpyridine with acetic anhydride at elevated temperatures of 200-220°C, yielding what he initially termed "picolide". Upon acid hydrolysis, this crystalline intermediate afforded a colorless solid that exhibited weakly basic properties and displayed characteristic reactions of both pyrroles and indoles, leading Scholtz to propose the pyrrolopyridine structure that we now recognize as indolizine.

The structural elucidation and mechanistic understanding of indolizine formation underwent significant refinement in subsequent years. Tshitschibabin and Stepanow made crucial contributions in 1929 by reinvestigating Scholtz's synthesis and correctly formulating the intermediate "picolide" as 1,3-diacetylindolizine. This work established the Scholtz reaction as a fundamental approach to indolizine synthesis and marked the beginning of widespread interest in this heterocyclic system. Concurrently, Tschitschibabin developed an alternative synthetic approach in 1927 through the cyclization of quaternary pyridinium salts, providing access to 2-substituted indolizines and expanding the synthetic repertoire available to chemists. These early developments laid the groundwork for the systematic exploration of indolizine chemistry that would follow throughout the twentieth century.

The evolution of indolizine synthetic methodology continued with significant contributions from Boekelheide and colleagues, who developed novel approaches involving the cyclization of pyridine derivatives with amino alcohols and other functionalized substrates. These methods provided improved yields and greater functional group tolerance, enabling access to more complex indolizine derivatives. The historical progression from simple parent indolizine synthesis to sophisticated multi-functionalized derivatives represents a testament to the ingenuity of synthetic organic chemists and the inherent potential of the indolizine framework for structural elaboration.

Significance of Multi-functionalized Indolizines in Heterocyclic Chemistry

Multi-functionalized indolizines occupy a unique position in heterocyclic chemistry due to their distinctive electronic properties and synthetic versatility. The indolizine core system, comprising a fused pyrrole-pyridine bicyclic structure, exhibits exceptional π-electron density and aromatic character that exceeds that of simple pyrrole derivatives. This enhanced electron richness, combined with the presence of multiple functional groups, creates opportunities for diverse chemical transformations and biological interactions that are not readily accessible through simpler heterocyclic systems. The resonance energy of the parent indolizine has been calculated to be approximately 0.29 kcal/mol, which is significantly larger than the total resonance energy of pyrrole at 0.23 kcal/mol, indicating the enhanced stability and unique electronic characteristics of this bicyclic system.

The biological significance of multi-functionalized indolizines has been extensively documented across numerous therapeutic areas. Research has demonstrated that indolizine derivatives exhibit remarkable anticancer activity, with specific examples showing potent inhibition of hormone-refractory prostate cancer cell lines and triple-negative breast cancer cells. The incorporation of multiple functional groups enables fine-tuning of biological activity through structure-activity relationship studies, as demonstrated by the identification of methoxylated analogues that show up to twenty-fold increased potency compared to parent compounds. Additionally, indolizine derivatives have shown significant promise as phosphodiesterase inhibitors, vascular endothelial growth factor inhibitors, and anti-inflammatory agents, highlighting their broad therapeutic potential.

From a synthetic chemistry perspective, multi-functionalized indolizines serve as valuable intermediates and building blocks for the construction of more complex molecular architectures. The presence of multiple reactive sites allows for sequential functionalization strategies that can rapidly generate molecular diversity. Recent advances in metal-free synthetic methodologies have made these compounds more accessible while avoiding potential metal contamination issues that are particularly problematic in pharmaceutical applications. The development of cascade reactions, cycloaddition strategies, and late-stage functionalization approaches has significantly expanded the scope of accessible indolizine derivatives and their potential applications in medicinal chemistry and materials science.

Discovery and Development Timeline of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile

The specific compound 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, bearing the Chemical Abstracts Service registry number 1000932-16-0, represents a relatively recent addition to the family of multi-functionalized indolizine derivatives. This compound embodies the evolution of indolizine chemistry toward increasingly sophisticated targets that incorporate multiple reactive functional groups within a single molecular framework. The molecular formula C₁₁H₇ClN₂O and molecular weight of 218.64 g/mol reflect the compact yet densely functionalized nature of this heterocyclic compound.

The development of synthetic approaches to such highly functionalized indolizines has been facilitated by advances in modern synthetic methodology, particularly the development of metal-free cascade reactions and multi-component coupling strategies. These methodological advances have enabled the efficient construction of complex indolizine derivatives that would have been challenging targets using classical synthetic approaches. The incorporation of three distinct functional groups - the chloromethyl substituent at the 2-position, the formyl group at the 3-position, and the carbonitrile functionality at the 1-position - represents a significant synthetic achievement that demonstrates the maturity of contemporary indolizine chemistry.

The timeline of development for this specific compound reflects broader trends in heterocyclic chemistry toward the preparation of increasingly complex and functionally diverse targets. Modern synthetic approaches to multi-functionalized indolizines have benefited from the development of new cyclization strategies, including electro-oxidative methods and transition metal-free cascade reactions that provide access to densely substituted products. The availability of such compounds has opened new avenues for exploration in medicinal chemistry, materials science, and synthetic methodology development.

The commercial availability of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile through specialized chemical suppliers indicates its recognition as a valuable research intermediate and its potential utility in various synthetic applications. Current research efforts continue to explore the synthetic utility and biological potential of this and related multi-functionalized indolizine derivatives, with particular emphasis on their use as building blocks for the construction of more complex molecular architectures and their evaluation as potential therapeutic agents.

Properties

IUPAC Name |

2-(chloromethyl)-3-formylindolizine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-5-8-9(6-13)10-3-1-2-4-14(10)11(8)7-15/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBBLRGXZYSRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Analysis

The general procedures for the analysis of similar compounds are:

- \$$^1H\$$ and \$$^{13}C\$$ NMR spectra are recorded using a Bruker Avance DPX500 spectrometer at 500 and 125 MHz, respectively, with tetramethylsilane as an internal standard.

- High-resolution mass spectra (HRMS) are determined by the EPSRC mass spectrometry center.

- Elemental analysis is performed by MEDAC Ltd.

- Flash column chromatography is performed with silica gel 60 (230–400 mesh).

- Thin-layer chromatography (TLC) is carried out on precoated silica plates.

- Melting points are determined on an electrothermal instrument and are uncorrected.

The following are examples of spectral data for related compounds, which can be used as a reference:

4-((1\$$H\$$-Imidazol-1-yl)methyl)-3-(4-fluorophenyl)-1-phenyl-1\$$H\$$-pyrazole (7b)

- Melting Point: 128–130 °C

- TLC (3:1 petroleum ether/EtOAc), \$$R_f\$$ = 0.06

- \$$^1H\$$ NMR (CDCl\$$_3\$$): δ 7.89 (s, 1H), 7.78 (s, 1H), 7.73 (d, \$$J\$$ = 7.8 Hz, 2H), 7.55–7.58 (m, 2H), 7.49 (t, \$$J\$$ = 7.7 Hz, 2H), 7.34 (t, \$$J\$$ = 7.5 Hz, 1H), 7.13–7.18 (m, 3H), 6.95 (s, 1H), 5.25 (s, 2H).

- \$$^{13}C\$$ NMR (CDCl\$$_3\$$): δ 164.0, 150.6, 139.5, 162.0, 128.5, 136.8, 129.7, 129.6, 128.9, 128.0, 127.0, 117.1, 117.0, 116.0, 115.8, 41.9.

- Anal. Calcd for \$$C{19}H{15}FN_4\$$: C, 71.68; H, 4.75; N, 17.60. Found: C, 71.51; H, 4.98; N, 17.62.

4-((1\$$H\$$-Imidazol-1-yl)methyl)-1-phenyl-3-(\$$p\$$-tolyl)-1\$$H\$$-pyrazole (7d)

- Melting Point: 145–148 °C

- TLC (3:1 petroleum ether/EtOAc), \$$R_f\$$ = 0.05

- \$$^1H\$$ NMR (CDCl\$$_3\$$): δ 7.87 (s, 1H), 7.8 (s, 1H), 7.74 (d, \$$J\$$ = 8.3 Hz, 2H), 7.48–7.50 (m, 4H), 7.28–7.34 (m, 4H), 7.13 (s, 1H), 6.95 (s, 1H), 5.27 (s, 2H), 2.43 (s, 3H).

- \$$^{13}C\$$ NMR (CDCl\$$_3\$$): δ 151.5, 115.9, 139.7, 138.5, 129.4, 136.8, 129.6, 129.5, 128.6, 127.8, 127.7, 126.8, 119.1, 42.0, 21.3.

- Anal. Calcd for \$$C{20}H{18}N_4\$$: C, 76.41; H, 5.77; N, 17.81. Found: C, 76.40; H, 5.79; N, 17.77.

4-((1\$$H\$$-Imidazole-1-yl)methyl)-3-(4-iodophenyl)-1-phenyl-1\$$H\$$-pyrazole (7g)

- Melting Point: 169–173 °C

- TLC (3:2 petroleum ether/EtOAc), \$$R_f\$$ = 0.08

- \$$^1H\$$ NMR (CDCl\$$_3\$$): δ 8.10 (s, 1H), 7.90 (s, 1H), 7.80 (d, \$$J\$$ = 8.5 Hz, 2H), 7.74 (m, 3H), 7.16 (s, 1H), 6.95 (s, 1H), 5.32 (s, 2H).

4-(4-((1\$$H\$$-Imidazol-1-yl)methyl)-1-phenyl-1\$$H\$$-pyrazol-3-yl)benzonitrile (7h)

- Melting Point: 197–200 °C

- TLC (9:1 CH\$$2\$$Cl\$$2\$$/MeOH), \$$R_f\$$ = 0.63

- \$$^1H\$$ NMR (CDCl\$$_3\$$): δ 7.83 (s, 1H), 7.76–7.72 (m, 6H), 7.58 (s, 1H), 7.50 (t, \$$J\$$ = 8.0 Hz, 2H), 7.40 (t,...

1-((3-(4-Fluorophenyl)-1-phenyl-1\$$H\$$-pyrazole-4-yl)methyl)-1\$$H\$$-1,2,4-triazole (8b)

- Melting Point: 114–118 °C

- TLC (3:1 petroleum ether/EtOAc), \$$R_f\$$ = 0.06

- \$$^1H\$$ NMR (CDCl\$$_3\$$): δ 8.09 (s, 1H), 8.03 (d, \$$J\$$ = 7.7 Hz, 2H), 7.75 (d, \$$J\$$ = 7.6 Hz, 2H), 7.61–7.64 (m, 2H), 7.49 (t,...

1-((3-(4-Chlorophenyl)-1-phenyl-1\$$H\$$-pyrazole-4-yl)methyl)-1\$$H\$$-1,2,4-triazole (8c)

- Melting Point: 119–122 °C

- TLC (3:1 petroleum ether/EtOAc), \$$R_f\$$ = 0.05

- \$$^1H\$$ NMR (CDCl\$$_3\$$): δ 8.10 (s, 1H), 8.02 (s, 2H), 7.74 (d, \$$J\$$ = 7.8 Hz, 2H), 7.60 (d, \$$J\$$ = 8.5 Hz, 2H), 7.44–7.51 (m, 4H), 7.35 (t, \$$J\$$ = 7.5 Hz, 1H), 5.55 (s, 2H).

- \$$^{13}C\$$ NMR (CDCl\$$_3\$$): δ 150.5, 114.4, 139.5, 134.7, 120.7, 150.2, 142.7, 129.6, 129.2, 129.1, 128.6, 127.1, 119.2, 44.3.

- Anal. Calcd for \$$C{18}H{14}ClN_5\$$: C, 64.38; H, 4.20; N, 20.85. Found: C, 64.63; H, 3.81; N, 21.14.

1((1-Phenyl-3-(\$$p\$$-tolyl)-1\$$H\$$-pyrazol-4-yl)methyl)-1\$$H\$$-1,2,4-triazole (8d)

Prepared from 4-(chloromethyl).

Data Table

| Compound | Molecular Weight | Melting Point (°C) | TLC \$$R_f\$$ |

|---|---|---|---|

| 4-((1\$$H\$$-Imidazol-1-yl)methyl)-3-(4-fluorophenyl)-1-phenyl-1\$$H\$$-pyrazole | 318.35 | 128–130 | 0.06 (3:1 petroleum ether/EtOAc) |

| 4-((1\$$H\$$-Imidazol-1-yl)methyl)-1-phenyl-3-(\$$p\$$-tolyl)-1\$$H\$$-pyrazole | 314.38 | 145–148 | 0.05 (3:1 petroleum ether/EtOAc) |

| 4-((1\$$H\$$-Imidazole-1-yl)methyl)-3-(4-iodophenyl)-1-phenyl-1\$$H\$$-pyrazole | N/A | 169–173 | 0.08 (3:2 petroleum ether/EtOAc) |

| 4-(4-((1\$$H\$$-Imidazol-1-yl)methyl)-1-phenyl-1\$$H\$$-pyrazol-3-yl)benzonitrile | N/A | 197–200 | 0.63 (9:1 CH\$$2\$$Cl\$$2\$$/MeOH) |

| 1-((3-(4-Fluorophenyl)-1-phenyl-1\$$H\$$-pyrazole-4-yl)methyl)-1\$$H\$$-1,2,4-triazole | N/A | 114–118 | 0.06 (3:1 petroleum ether/EtOAc) |

| 1-((3-(4-Chlorophenyl)-1-phenyl-1\$$H\$$-pyrazole-4-yl)methyl)-1\$$H\$$-1,2,4-triazole | 335.79 | 119–122 | 0.05 (3:1 petroleum ether/EtOAc) |

| 1-((1-Phenyl-3-(\$$p\$$-tolyl)-1\$$H\$$-pyrazol-4-yl)methyl)-1\$$H\$$-1,2,4-triazole | N/A | N/A | N/A |

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-formylindolizine-1-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cyclization Reactions: The indolizine core can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the formyl group to different functional groups .

Scientific Research Applications

2-(Chloromethyl)-3-formylindolizine-1-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It can serve as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the formyl group can participate in various biochemical reactions. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique reactivity and applications can be contextualized by comparing it to analogous carbonitrile-containing heterocycles. Below is a detailed analysis of its structural, synthetic, and spectroscopic distinctions from related compounds.

Structural and Functional Group Comparisons

Key Observations :

- The target compound’s indolizine core distinguishes it from indole, chromene, and pyrimidine-based analogs.

Key Observations :

- Higher yields (e.g., 68% for 11a) suggest efficient condensation strategies for pyrimidine-carbonitrile hybrids.

- The target compound’s synthesis route remains underexplored in the provided evidence.

Physical and Spectral Properties

Key Observations :

- The target compound lacks reported melting point or spectral data, limiting direct comparisons.

- CN stretches in analogs (e.g., 2,204–2,220 cm⁻¹) align with typical nitrile absorptions, suggesting consistency in electronic environments.

Biological Activity

2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is a heterocyclic compound notable for its unique indolizine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets and pathways. This article delves into the biological activity of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, summarizing research findings, case studies, and relevant data.

- IUPAC Name : 2-(chloromethyl)-3-formylindolizine-1-carbonitrile

- Molecular Formula : C11H8ClN2O

- CAS Number : 1000932-16-0

The biological activity of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile is believed to arise from its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the formyl group may participate in various biochemical reactions. These interactions can modulate biological pathways and exert specific effects on cellular processes.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines.

- Antimicrobial Properties : The compound has shown potential against various microbial strains.

- Herbicidal Activity : Compounds with similar structures have demonstrated herbicidal properties.

Anticancer Activity

A study investigated the effects of 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile on breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of approximately 50 µM. This suggests potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Research conducted on the antimicrobial effects of the compound revealed that it exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these pathogens was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.

Herbicidal Activity

A comparative study on the herbicidal efficacy of indolizine derivatives highlighted that 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile demonstrated effective herbicidal action against monocotyledonous plants at concentrations as low as 25 mg/L.

Data Summary

| Study Type | Target Organism/Cell Line | Activity Description | IC50/MIC Concentration |

|---|---|---|---|

| Anticancer Activity | Breast Cancer Cell Lines | Significant cytotoxicity | 50 µM |

| Antimicrobial Activity | Staphylococcus aureus | Inhibition of bacterial growth | 32 µg/mL |

| Herbicidal Activity | Monocotyledonous Plants | Effective herbicide | 25 mg/L |

Q & A

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of indolizine derivatives typically involves cyclocondensation or annulation strategies. For example, cyclization of pyridine or pyrrole precursors with α,β-unsaturated carbonyl compounds could form the indolizine core. The chloromethyl group may be introduced via nucleophilic substitution (e.g., using chloroalkylating agents under inert conditions ). Formylation at position 3 might employ Vilsmeier-Haack conditions (POCl₃/DMF), while the carbonitrile group could be installed via cyanation reactions (e.g., using CuCN or Pd-catalyzed protocols ). Optimize reaction temperature (e.g., 80°C for Pd-mediated steps ) and solvent polarity to enhance regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : The formyl proton (δ 9.5–10.5 ppm in H NMR) and carbonitrile carbon (δ 115–120 ppm in C NMR) are diagnostic. The chloromethyl group may show splitting due to coupling with adjacent protons .

- HRMS : Confirm molecular ion peaks with <5 ppm error (e.g., [M+H]+ or [M+Na]+) .

- X-ray Crystallography : Resolve positional isomerism and confirm bond angles (e.g., C–Cl bond length ~1.72 Å) .

Q. What safety protocols are critical when handling this compound, given its functional groups?

- Methodological Answer :

- Chloromethyl Group : Handle under inert gas (N₂/Ar) to avoid hydrolysis or unintended substitution. Use spark-free tools and antistatic equipment .

- Carbonitrile : Avoid inhalation; use fume hoods and PPE (nitrile gloves, goggles) .

- Formyl Group : Store at 2–8°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How does the electronic interplay between the chloromethyl, formyl, and carbonitrile groups affect reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing carbonitrile and formyl groups may deactivate the indolizine ring, reducing electrophilic substitution. However, the chloromethyl group can participate in SN2 reactions or act as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Computational studies (DFT) can map charge distribution to predict sites for functionalization .

Q. What strategies resolve contradictions in spectral data when characterizing synthetic intermediates?

- Methodological Answer :

Q. Can computational modeling predict the compound’s binding affinity in drug discovery contexts?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can assess interactions with biological targets (e.g., kinases or PD-L1). Parameterize the chloromethyl group’s van der Waals radius and partial charges using Gaussian09 .

Experimental Design & Optimization

Q. How can researchers optimize solvent systems for catalytic transformations involving this compound?

- Methodological Answer : Screen polar aprotic solvents (DMF, ACN) for cyanation or formylation steps. For Pd-catalyzed reactions, use DMF at 65–75°C with NaHCO₃ to stabilize intermediates . Monitor reaction progress via TLC (silica GF254, eluent: EtOAc/hexane 1:3).

Q. What mechanistic insights explain unexpected byproducts during chloromethyl group substitution?

- Methodological Answer : Competing elimination (E2) pathways may form alkenes if base strength is excessive. Kinetic studies (variable-temperature NMR) and isotopic labeling (D₂O quenching) can identify intermediates. Use weaker bases (K₂CO₃) in ACN to favor SN2 over E2 .

Data Analysis & Interpretation

Q. How do crystallographic data validate the compound’s molecular geometry, and what deviations are typical?

- Methodological Answer : X-ray data (e.g., C–C bond lengths ~1.48 Å in the indolizine ring) should align with DFT-optimized structures. Deviations >0.05 Å may indicate crystal packing effects. Compare torsion angles (e.g., C3-formyl vs. C1-carbonitrile) with related indolizines .

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

Use multivariate regression (PLS or PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, the chloromethyl group’s σₚ (-0.15) may enhance lipophilicity (logP) in membrane penetration assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.